molecular formula C10H12F3N3O B2466758 4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2097859-47-5

4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No. B2466758
CAS RN: 2097859-47-5
M. Wt: 247.221
InChI Key: DPHVAUIORHOIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3-Methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring substituted at the 4-position with a methoxypyrrolidine group and at the 6-position with a trifluoromethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity and stability .

Scientific Research Applications

Anti-inflammatory and Pharmacological Effects

Pyrimidines exhibit a range of pharmacological effects, including anti-inflammatory properties, by inhibiting key inflammatory mediators. The synthesis, anti-inflammatory activities, and structure–activity relationships of pyrimidine derivatives have been extensively explored, highlighting their potential as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Catalytic Applications in Synthesis

Hybrid catalysts have been employed in the synthesis of pyrimidine scaffolds, indicating their broad applicability in medicinal and pharmaceutical industries. These catalysts facilitate the development of pyrimidine derivatives, showcasing the versatility and the intensive investigation into pyrimidine scaffolds (Parmar et al., 2023).

Anticancer Potential

Pyrimidine derivatives are noted for their anticancer potential, with several studies and patents highlighting their efficacy through various mechanisms. This emphasizes the significant therapeutic importance of pyrimidines in cancer treatment, suggesting a promising avenue for future drug candidates (Kaur et al., 2014).

Optoelectronic Materials

Quinazolines and pyrimidines have been investigated for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has shown great value, with potential uses in organic light-emitting diodes, photosensitizers for solar cells, and other electronic devices (Lipunova et al., 2018).

Corrosion Inhibition

Quinoline derivatives, closely related to pyrimidines, have been utilized as effective anticorrosive materials. The presence of polar substituents enhances their ability to form stable complexes with metallic surfaces, showcasing the versatility of pyrimidine structures beyond pharmaceutical applications (Verma et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrimidine derivatives are used in the synthesis of nucleosides and nucleotides, which are essential components of DNA and RNA .

Future Directions

The future directions for this compound would depend on its intended use. For example, if it’s being studied for potential medicinal uses, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

4-(3-methoxypyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c1-17-7-2-3-16(5-7)9-4-8(10(11,12)13)14-6-15-9/h4,6-7H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHVAUIORHOIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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